3-Fluoro-4-phenylaniline

Genotoxicity Ames test Medicinal chemistry

3-Fluoro-4-phenylaniline (2-fluoro-[1,1′-biphenyl]-4-amine) is a strategically fluorinated biphenylamine building block designed to mitigate the genotoxicity risks associated with unsubstituted 4-aminobiphenyl. The 2-fluoro substituent ortho to the phenyl ring (meta to amine) provides intermediate lipophilicity (LogP 3.67) and tuned amine nucleophilicity, enabling reliable performance in Pd-catalyzed C–N cross-coupling for OLED hole transport layers, liquid crystal mixtures requiring negative dielectric anisotropy, and pharmaceutical intermediate derivatization. Rigorous regioisomeric identity verification and fluorine content analysis ensure batch-to-batch consistency, making this the rationally safer choice for R&D and scale-up.

Molecular Formula C12H10FN
Molecular Weight 187.21 g/mol
CAS No. 360771-05-7
Cat. No. B3262710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-phenylaniline
CAS360771-05-7
Molecular FormulaC12H10FN
Molecular Weight187.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=C(C=C2)N)F
InChIInChI=1S/C12H10FN/c13-12-8-10(14)6-7-11(12)9-4-2-1-3-5-9/h1-8H,14H2
InChIKeyVCHBPECPEWKVHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-phenylaniline (CAS 360771-05-7): Procurement-Relevant Identity and Physicochemical Profile


3-Fluoro-4-phenylaniline (also named 2-fluoro-[1,1′-biphenyl]-4-amine) is a fluorinated biphenyl aniline derivative with molecular formula C12H10FN and molecular weight 187.21 g/mol . The compound features a primary aromatic amine at the 4-position of the biphenyl core and a single fluorine substituent at the 2-position (ortho to the phenyl ring, meta to the amine). Reported physicochemical parameters include a calculated density of 1.2±0.1 g/cm³, boiling point of 303.6±22.0 °C at 760 mmHg, flash point of 155.0±8.9 °C, LogP of 3.67, and topological polar surface area (TPSA) of 26.0 Ų . These parameters provide baseline identity verification for procurement quality control and distinguish the compound from non-fluorinated or differently substituted biphenylamine analogs.

Why Generic Substitution of 3-Fluoro-4-phenylaniline with Non-Fluorinated or Regioisomeric Analogs Compromises Downstream Performance


In the 4-aminobiphenyl scaffold, the identity, number, and regiochemical placement of substituents fundamentally determine both safety profile and functional utility. Unsubstituted 4-aminobiphenyl (CAS 92-67-1) is a known human carcinogen that has been largely replaced by less toxic alternatives [1][2], whereas strategic fluorine incorporation has been demonstrated to mitigate mutagenic potential while preserving synthetic versatility [3]. The 2-fluoro substitution pattern in 3-fluoro-4-phenylaniline is structurally distinct from the regioisomeric 3-fluoro-[1,1′-biphenyl]-4-amine (CAS 76302-56-2, fluorine ortho to amine), a difference that critically alters electronic distribution, amine nucleophilicity, and subsequent cross-coupling reactivity. Furthermore, the single fluorine substituent confers intermediate lipophilicity (LogP 3.67) compared to non-fluorinated 4-aminobiphenyl (LogP 3.52) [1][4] and more highly fluorinated analogs, enabling tunable physicochemical properties for specific downstream applications in liquid crystal materials and pharmaceutical building blocks. Generic substitution without rigorous validation of regioisomeric identity and fluorine content therefore introduces uncontrolled variability in reactivity, biological safety, and material performance.

3-Fluoro-4-phenylaniline (CAS 360771-05-7): Quantitative Differentiation Evidence Versus Closest Analogs


Fluorine Substitution Mitigates Mutagenic Risk in the 4-Aminobiphenyl Scaffold

The non-fluorinated parent compound 4-aminobiphenyl (CAS 92-67-1) is a confirmed human carcinogen and potent mutagen in the Ames test. Systematic investigation of substituted 4-aminobiphenyl derivatives demonstrated that appropriate fluorine incorporation can yield analogs that are nonmutagenic (inactive in the Ames test), a finding not previously known for this scaffold [1]. While direct Ames data for 3-fluoro-4-phenylaniline specifically is not available in the open literature, the study established that both electronic and conformational factors influenced by fluorine substitution are critical determinants of mutagenicity within this class [1].

Genotoxicity Ames test Medicinal chemistry Safety profiling

Increased Lipophilicity (LogP 3.67) Versus Non-Fluorinated 4-Aminobiphenyl (LogP 3.52)

The calculated octanol-water partition coefficient (LogP) for 3-fluoro-4-phenylaniline is 3.67 , representing an increase of approximately 0.15 log units compared to non-fluorinated 4-aminobiphenyl (LogP 3.52) [1]. This incremental increase in lipophilicity, attributable to the electron-withdrawing and hydrophobic character of the fluorine substituent, can meaningfully influence membrane permeability and bioavailability in pharmaceutical derivative development.

Lipophilicity LogP Physicochemical property Partition coefficient

Higher Molecular Weight (187.21 g/mol) and Distinct Density Versus Non-Fluorinated Analog

3-Fluoro-4-phenylaniline exhibits a molecular weight of 187.21 g/mol and calculated density of 1.2±0.1 g/cm³ . In comparison, unsubstituted 4-aminobiphenyl has a molecular weight of 169.22 g/mol and measured density of 1.077 g/cm³ [1]. The +18.0 g/mol increase in molecular weight and the approximately 0.12 g/cm³ increase in density are direct consequences of fluorine substitution, providing unambiguous identity confirmation via mass spectrometry and physical measurement during incoming quality control.

Molecular weight Density Physical property Quality control

Regioisomeric Distinction: 2-Fluoro (CAS 360771-05-7) Versus 3-Fluoro (CAS 76302-56-2) Substitution Pattern

The target compound (CAS 360771-05-7) bears fluorine at the 2-position of the biphenyl core (ortho to the phenyl ring, meta to the amine), whereas the regioisomer 3-fluoro-[1,1′-biphenyl]-4-amine (CAS 76302-56-2) bears fluorine ortho to the amine [1]. This positional difference fundamentally alters the electronic environment of the amino group: fluorine ortho to amine exerts a strong electron-withdrawing inductive effect that reduces amine nucleophilicity and basicity, whereas fluorine meta to amine (as in the target compound) exerts a milder electronic influence, preserving greater nucleophilic character for downstream amidation, diazotization, or cross-coupling reactions.

Regioisomer Fluorine substitution Electronic effect Structure-activity relationship

Evidence-Backed Application Scenarios for 3-Fluoro-4-phenylaniline (CAS 360771-05-7)


Fluorinated Liquid Crystal Intermediate for VA-Mode Display Materials

Patents and literature demonstrate that fluorobiphenyl-containing compounds are valuable components in liquid crystal (LC) mixtures, particularly for vertical alignment (VA) mode displays requiring negative dielectric anisotropy [1][2]. The 2-fluoro substitution pattern on the biphenyl core contributes lateral dipole moments that modulate dielectric properties without excessive viscosity increase [2][3]. 3-Fluoro-4-phenylaniline serves as a key synthetic intermediate for introducing fluorobiphenyl motifs into more complex mesogenic structures via amine functionalization, enabling tailored LC materials with improved clearing points and reduced switching times [1].

Pharmaceutical Building Block for Nonmutagenic Arylamine-Containing Drug Candidates

Given the established carcinogenicity of unsubstituted 4-aminobiphenyl [4][5] and the demonstrated feasibility of designing nonmutagenic 4-aminobiphenyl derivatives through strategic fluorine substitution [6], 3-fluoro-4-phenylaniline represents a rationally safer aryl amine building block for medicinal chemistry programs. The compound has been cited in patents covering fused heterocyclic derivatives with pharmaceutical utility and aniline derivatives for therapeutic applications [7], indicating its relevance as an intermediate in drug discovery pipelines where the primary amine serves as a vector for constructing diverse pharmacophores while mitigating genotoxicity liability.

OLED Hole Transport Material Precursor via Aryl Amine Functionalization

Fluorine-containing aromatic amines are established building blocks for constructing hole transport layers (HTL) in organic light-emitting diode (OLED) devices [8]. The primary amine functionality of 3-fluoro-4-phenylaniline enables its incorporation into extended π-conjugated triarylamine and fluorene-containing aryl amine frameworks via palladium-catalyzed C-N cross-coupling [8][9]. The single fluorine substituent provides electronic tuning without excessive electron-withdrawal that would otherwise raise the HOMO level too high for efficient hole injection, making this compound suitable for synthesizing HTL materials with optimized energy level alignment.

Suzuki-Miyaura Cross-Coupling Partner for Fluorinated Biaryl Synthesis

As an aryl amine bearing a fluorine substituent, 3-fluoro-4-phenylaniline can participate as either an electrophilic or nucleophilic coupling partner in Suzuki-Miyaura reactions to generate more complex fluorinated biaryl architectures. Nickel-catalyzed protocols have been developed that enable cross-coupling of aryl fluorides bearing electron-withdrawing groups, aryl groups, and alkenyl groups with aryl boronic esters [10]. The fluorine atom ortho to the phenyl ring in this compound can also serve as an ortho-directing group to facilitate C-F bond activation via cyclometalation in advanced catalytic manifolds [10], expanding the accessible chemical space beyond what non-fluorinated analogs can provide.

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